molecular formula C13H8Cl2N2O2S2 B2534726 5-chloro-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 886948-04-5

5-chloro-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2534726
M. Wt: 359.24
InChI Key: LSAGHMGAMFGOBE-UHFFFAOYSA-N
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Description

“5-chloro-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide” is a compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophenes and their derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are complex and varied. Among all the synthesized derivatives, some showed greater inhibitory effect against certain organisms .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Characterization

  • A study conducted by Talupur, Satheesh, and Chandrasekhar (2021) focused on the synthesis and characterization of thiophene-2-carboxamides, which are closely related to 5-Chloro-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide. They also performed antimicrobial evaluation and docking studies on these compounds Talupur, Satheesh, & Chandrasekhar, 2021.

Antimycobacterial Activity

  • Marvadi et al. (2020) designed, synthesized, and evaluated a series of novel thiophene-2-carboxamides for their antitubercular activity. This research is significant as it demonstrates the potential use of similar compounds in treating tuberculosis Marvadi, Nagineni, Safoora, Krishna, Sriram, & Kantevari, 2020.

Antimicrobial Properties

  • The antimicrobial activity of thiophene-2-carboxamides was also explored by Spoorthy et al. (2021), who synthesized a series of compounds and conducted docking studies to assess their antimicrobial efficacy Spoorthy, Kumar, Rani, & Ravindranath, 2021.

Synthesis of Analogues

  • Moloney (2000, 2001) synthesized analogues of benzo[b]thiophene-2-carboxamide, which is structurally related to 5-Chloro-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide, as part of research into potential anti-inflammatory agents Moloney, 2000; Moloney, 2001.

Serotonin Receptor Antagonism

Anti-Cancer Properties

Future Directions

Thiophene and its derivatives have been proven to be effective drugs in the present disease scenario . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . This will involve synthesizing and investigating new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

5-chloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O2S2/c1-19-7-3-2-6(14)11-10(7)16-13(21-11)17-12(18)8-4-5-9(15)20-8/h2-5H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSAGHMGAMFGOBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide

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